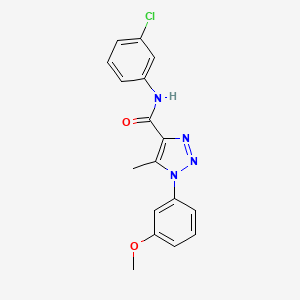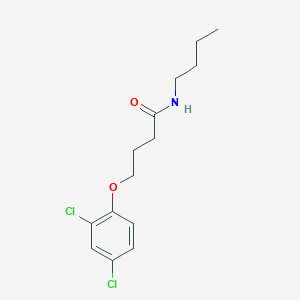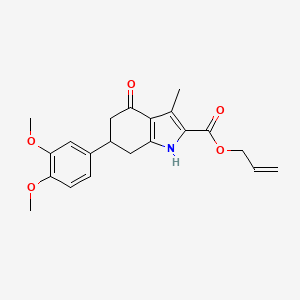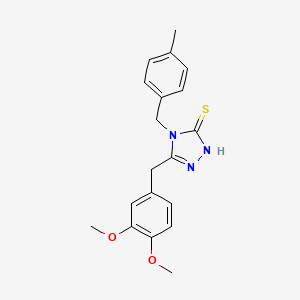
5-methyl-3-(2-thienylsulfonyl)-1-(3-thienylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one
Vue d'ensemble
Description
5-methyl-3-(2-thienylsulfonyl)-1-(3-thienylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one is a useful research compound. Its molecular formula is C16H12N2O5S4 and its molecular weight is 440.5 g/mol. The purity is usually 95%.
The exact mass of the compound 5-methyl-3-(2-thienylsulfonyl)-1-(3-thienylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one is 439.96290618 g/mol and the complexity rating of the compound is 804. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-methyl-3-(2-thienylsulfonyl)-1-(3-thienylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-3-(2-thienylsulfonyl)-1-(3-thienylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Class III Antiarrhythmic Activity
Research has highlighted the significance of compounds with benzimidazole groups, including derivatives similar to the specified compound, in the development of Class III antiarrhythmic drugs. These compounds have shown potent activity in terminating ventricular fibrillation and restoring sinus rhythm in animal models, alongside possessing favorable pharmacokinetic profiles that include good oral bioavailability and a beneficial hemodynamic profile. This points to their potential in treating arrhythmias without adversely affecting cardiac conduction (Ellingboe et al., 1992).
Green Chemistry Applications
Benzimidazole derivatives have been utilized in green chemistry for synthesizing heterocyclic compounds through environmentally friendly processes. A study demonstrates the use of a Brønsted acidic ionic liquid catalyst for synthesizing tetrasubstituted imidazoles under solvent-free conditions. This research underscores the role of benzimidazole derivatives in promoting sustainable chemical synthesis practices (Davoodnia et al., 2010).
Catalysis
Benzimidazole sulfonamides, including derivatives similar to the specified compound, have been identified as efficient catalysts in the synthesis of other benzimidazole derivatives. Their catalytic action has been effective in reactions performed at room temperature, showcasing their utility in facilitating chemical reactions under mild conditions and potentially lowering the energy requirements for various chemical processes (Khazaei et al., 2011).
Antimicrobial Applications
Some derivatives have been explored for their antimicrobial properties when incorporated into materials such as varnishes and inks. These compounds have demonstrated significant antimicrobial effects against a variety of microbial strains, suggesting their potential application in enhancing the antimicrobial resistance of coatings and inks used in various industries (El‐Wahab et al., 2015).
Corrosion Inhibition
Benzimidazole derivatives have also been studied for their corrosion inhibition capabilities, particularly for protecting metals like mild steel in corrosive environments. Their effectiveness in inhibiting corrosion, coupled with their stability under different conditions, highlights their potential application in materials science, especially in developing coatings and treatments to extend the lifespan of metal structures and components (Yadav et al., 2013).
Propriétés
IUPAC Name |
5-methyl-3-thiophen-2-ylsulfonyl-1-thiophen-3-ylsulfonylbenzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5S4/c1-11-4-5-13-14(9-11)18(27(22,23)15-3-2-7-25-15)16(19)17(13)26(20,21)12-6-8-24-10-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEREGTZIDULSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)N2S(=O)(=O)C3=CC=CS3)S(=O)(=O)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-3-(2-thienylsulfonyl)-1-(3-thienylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-bicyclo[2.2.1]hept-2-yl-2-[(5-ethyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4583124.png)

![(4-chlorophenyl){1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}methanone](/img/structure/B4583146.png)
![N-(3-methoxybenzyl)-3-[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]propanamide](/img/structure/B4583165.png)

![N-[3-(acetylamino)-4-methylphenyl]-2-chlorobenzamide](/img/structure/B4583175.png)
![N-cyclooctyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4583181.png)



![5-(1,3-dimethyl-1H-pyrazol-4-yl)-N-4-morpholinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4583206.png)
![5-[(3-{[(2-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4583208.png)
![N-[4-(2-methoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B4583215.png)